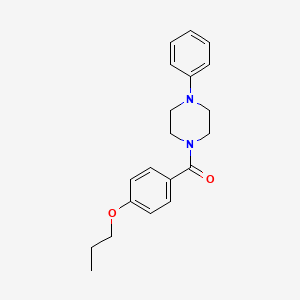![molecular formula C14H7BrF5N3O2S2 B4719337 5-bromo-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide](/img/structure/B4719337.png)
5-bromo-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide
Vue d'ensemble
Description
5-bromo-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPTES and is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Mécanisme D'action
BPTES selectively inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an essential nutrient for cancer cells, and its metabolism plays a crucial role in cancer cell survival and proliferation. Inhibition of glutaminase by BPTES leads to the depletion of intracellular glutamate levels, which in turn leads to the inhibition of cell growth and induction of cell death in cancer cells.
Biochemical and Physiological Effects:
BPTES has been shown to have potent anti-cancer activity in various cancer cell lines. In addition to its anti-cancer effects, BPTES has also been studied for its potential applications in other fields such as neurodegenerative diseases and infectious diseases. BPTES has been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis, and has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BPTES has several advantages for lab experiments. It is a potent and selective inhibitor of glutaminase, which makes it an ideal tool for studying the role of glutaminase in cancer cell metabolism. BPTES has also been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical studies. However, BPTES has some limitations for lab experiments. It is a relatively complex compound, which makes its synthesis challenging and time-consuming. Moreover, BPTES has poor solubility in water, which can limit its use in some experiments.
Orientations Futures
There are several future directions for BPTES research. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of interest is the combination of BPTES with other anti-cancer agents to enhance its anti-cancer activity. Moreover, BPTES has potential applications in other fields such as infectious diseases and neurodegenerative diseases, and further studies are needed to explore these applications.
Applications De Recherche Scientifique
BPTES has been extensively studied for its potential applications in cancer therapy. Glutaminase is an enzyme that plays a crucial role in cancer cell metabolism, and its inhibition can lead to the selective killing of cancer cells. BPTES has been shown to be a potent inhibitor of glutaminase and has been tested in various cancer cell lines. Studies have shown that BPTES can induce cell death in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
5-bromo-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrF5N3O2S2/c15-7-1-2-9(26-7)27(24,25)22-8-3-4-23(21-8)5-6-10(16)12(18)14(20)13(19)11(6)17/h1-4H,5H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIHWNJAXZEQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1NS(=O)(=O)C2=CC=C(S2)Br)CC3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrF5N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B4719256.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B4719260.png)
![3-({[4-(4-tert-butylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4719268.png)
![2-amino-4-(2,5-dimethyl-3-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}phenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B4719275.png)
![3-{[2-(4-morpholinyl)ethyl]amino}-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide](/img/structure/B4719286.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B4719292.png)
![1-allyl-4-[2-(2-isopropylphenoxy)propanoyl]piperazine](/img/structure/B4719305.png)
![ethyl 4-[({2-[3-(3,4-dihydroxyphenyl)propanoyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4719307.png)
![N-(2,3-dimethylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4719320.png)
![2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4719323.png)
![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4719327.png)
![N-(2-furylmethyl)-1-methyl-4-({[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}amino)-1H-pyrazole-5-carboxamide](/img/structure/B4719334.png)
![N-(2-methoxy-5-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4719350.png)
